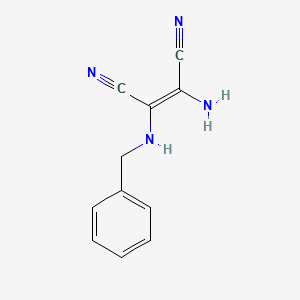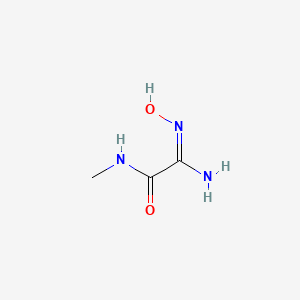
(2E)-2-amino-2-(hydroxyimino)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE is a chemical compound known for its unique structure and properties
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carbonyl compounds, while reduction could produce various amines or alcohols.
Scientific Research Applications
1-[(Z)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Z)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE involves its interaction with specific molecular targets and pathways. It may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to influence various biochemical pathways.
Comparison with Similar Compounds
1-[(E)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE: A stereoisomer with different spatial arrangement.
N-HYDROXYFORMAMIDINE: A related compound with similar functional groups.
Uniqueness: 1-[(Z)-N’-HYDROXYCARBAMIMIDOYL]-N-METHYLFORMAMIDE is unique due to its specific structural configuration, which may confer distinct reactivity and biological activity compared to its isomers and related compounds.
Properties
Molecular Formula |
C3H7N3O2 |
|---|---|
Molecular Weight |
117.11 g/mol |
IUPAC Name |
(2E)-2-amino-2-hydroxyimino-N-methylacetamide |
InChI |
InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7) |
InChI Key |
DQMRGSWXCVMJRV-UHFFFAOYSA-N |
Isomeric SMILES |
CNC(=O)/C(=N\O)/N |
Canonical SMILES |
CNC(=O)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(butan-2-yl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11749146.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11749147.png)
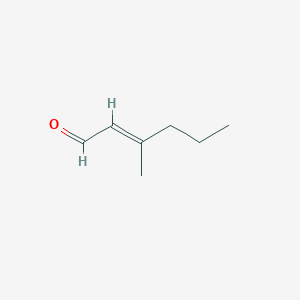
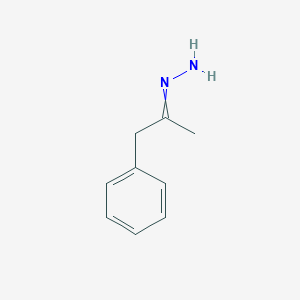
![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11749168.png)
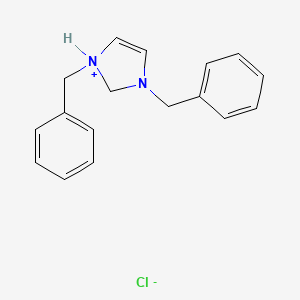
![[(R)-amino(phenyl)methyl]phosphonic acid](/img/structure/B11749176.png)
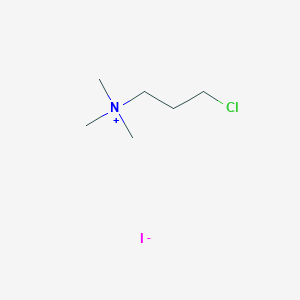
amine](/img/structure/B11749188.png)
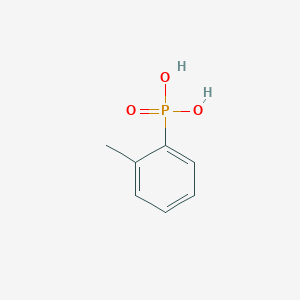
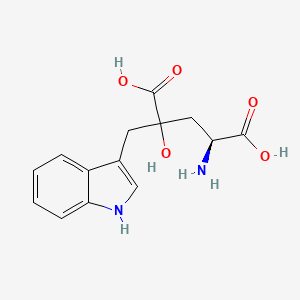
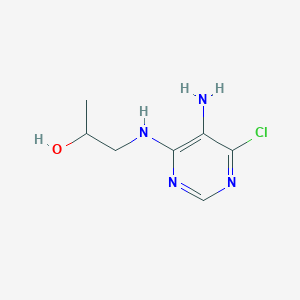
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11749201.png)
